Tellurium tetraiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/I4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOKHDCPVWVFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

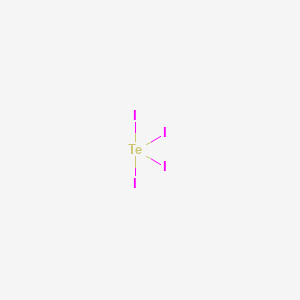

[Te](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeI4, I4Te | |

| Record name | tellurium(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064877 | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gunmetal-gray solid; [Merck Index] Black crystals with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Tellurium tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-48-9 | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRAIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB48I033V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Tellurium Tetraiodide (TeI₄)

Abstract

Tellurium tetraiodide (TeI₄) is a notable inorganic compound, distinguished from its lighter congeners (TeCl₄ and TeBr₄) by its unique solid-state structure. In the crystalline form, it exists not as a simple monomer but as a complex tetrameric molecule, [Te₄I₁₆].[1] The elucidation of this structure has been a subject of significant crystallographic investigation, revealing a fascinating architecture of edge-sharing octahedra.[2][3] This guide provides a comprehensive technical overview of the synthesis, structural analysis, and crystallographic interpretation of TeI₄. We will explore the causality behind the experimental methodologies, from single-crystal growth to diffraction analysis, and present the structural data in a clear, accessible format. For professionals in drug development, a fundamental understanding of the coordination chemistry of metalloids like tellurium is increasingly relevant. While TeI₄ itself is not a therapeutic agent, the principles governing its structure and bonding provide a foundational framework for the rational design of complex, biologically active organotellurium compounds, a class of molecules with demonstrated immunomodulatory and antineoplastic potential.[4][5]

Part 1: Introduction to this compound

First reported in the 19th century, this compound is an iron-gray crystalline solid with a metallic luster.[2] It melts with decomposition at 280°C and has a density of approximately 5.05 g/cm³.[1][6] Unlike the tetrameric structures of tellurium tetrachloride and tetrabromide, which feature cubane-like arrangements, TeI₄ adopts a fundamentally different solid-state form composed of discrete [Te₄I₁₆] molecular units.[2][3] This structural variance is a direct consequence of the large size and high polarizability of the iodine atoms, which favors a more expanded, octahedrally coordinated environment for the central tellurium atoms.

The compound is known to exist in at least five different crystalline modifications (polymorphs), designated α, β, γ, δ, and ε.[2][3] These polymorphs are all constructed from the same [Te₄I₁₆] building block but differ in their long-range packing arrangements. The δ form is recognized as the most thermodynamically stable phase at ambient conditions.[3]

While the direct application of TeI₄ in medicine is not established, the broader field of tellurium-based chemistry is gaining significant traction. Organotellurium compounds, such as the potent immunomodulator AS101, have entered clinical trials, demonstrating the potential of this metalloid in therapeutics.[4][7] A thorough grasp of the structural chemistry of fundamental precursors like TeI₄ is therefore invaluable, providing insights into the coordination preferences and stereoelectronic effects that can be leveraged in the design of sophisticated medicinal agents.[5]

Part 2: The [Te₄I₁₆] Tetramer: A Unique Molecular Architecture

The cornerstone of the this compound crystal is the [Te₄I₁₆] molecule. Within this tetramer, each tellurium atom is in a formal +4 oxidation state and is octahedrally coordinated by six iodine atoms.[2][6] These TeI₆ octahedra are linked to one another by sharing edges, creating a compact and intricate cluster.

The iodine atoms can be classified into two distinct types based on their bonding environment:

-

Terminal Iodides: These are bonded to only one tellurium atom.

-

Bridging Iodides: These are shared between two adjacent tellurium octahedra, forming Te-I-Te linkages.

This differentiation is reflected in the Te-I bond lengths. The Te-I bonds to terminal iodides are shorter, while the bonds to the bridging iodides are elongated.[2] This variation is a classic example of the bond-valence model, where the shared iodine atoms must distribute their bonding capacity between two metal centers. The significant covalent character of the Te-I bond, arising from the comparable electronegativities and polarizability of the atoms, is a key factor stabilizing this unique tetrameric arrangement.[2]

Caption: Connectivity of the core [Te₄I₄] bridging unit.

Part 3: Experimental Workflow for Crystal Structure Determination

The definitive analysis of a complex structure like TeI₄ relies on a systematic and multi-faceted experimental approach. Each step is designed to provide specific, complementary information, leading to a self-validating and unambiguous structural model.

Step 1: Synthesis and Crystal Growth

High-quality single crystals are the absolute prerequisite for single-crystal X-ray diffraction. The goal is to produce crystals that are internally well-ordered and free from significant defects.

Protocol: Direct Elemental Synthesis

-

Stoichiometry: Accurately weigh high-purity tellurium powder (Te) and iodine crystals (I₂) in a 1:2 molar ratio.[3]

-

Encapsulation: Place the reactants into a quartz ampoule. Evacuate the ampoule to a high vacuum (<10⁻⁴ torr) and seal it using a torch.

-

Causality: The reaction is performed under vacuum to prevent the oxidation of tellurium and iodine at elevated temperatures. The sealed ampoule contains the volatile iodine and any volatile intermediates.

-

-

Heating Profile: Place the sealed ampoule in a programmable tube furnace. Slowly heat to approximately 300°C over several hours. Hold at this temperature for 24-48 hours to ensure complete reaction.

-

Crystal Growth (Vapor Transport): After the initial reaction, establish a temperature gradient across the ampoule (e.g., 280°C at the hot end and 250°C at the cool end). TeI₄ will sublime and recrystallize in the cooler zone over several days.

-

Causality: This slow vapor transport method allows for the growth of larger, more perfect single crystals as molecules slowly deposit from the gas phase onto a nucleation site, minimizing defects.

-

-

Recovery: After cooling the furnace to room temperature, carefully break the ampoule to recover the black, crystalline TeI₄.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol: Data Collection and Structure Solution

-

Crystal Selection: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Mount the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα) and a detector. Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

-

Full Data Collection: Perform a full data collection by rotating the crystal through a range of angles, recording the intensities and positions of thousands of diffraction spots.

-

Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors like Lorentz-polarization effects and absorption.

-

Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heavy tellurium and iodine atoms.

-

Structure Refinement: Refine the initial atomic positions, occupancies, and displacement parameters against the experimental data using least-squares methods. The goal is to minimize the difference between the observed structure factors and those calculated from the model, typically monitored by the R-factor. A low R-factor (<0.05) indicates a good fit.

Step 3: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure from one crystal, PXRD is essential for analyzing the bulk material to confirm phase purity and identify the specific polymorph.

Protocol: Bulk Phase Analysis

-

Sample Preparation: Finely grind a small amount of the synthesized TeI₄ crystals into a homogeneous powder.

-

Data Collection: Mount the powder on a sample holder in a powder diffractometer. Scan a range of 2θ angles, recording the intensity of the diffracted X-rays.

-

Phase Identification: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to known patterns from crystallographic databases. For TeI₄, characteristic peaks are expected at d-spacings of 5.85 Å, 4.20 Å, and 3.65 Å.[2]

Caption: Experimental workflow from synthesis to structural validation.

Part 4: Crystallographic Data and Interpretation

The output of a successful SC-XRD experiment is a set of crystallographic data that precisely defines the crystal structure. While TeI₄ has several polymorphs, the data below represents a well-characterized form. Note that while the thermodynamically stable δ-form is reported as orthorhombic, other polymorphs can adopt different symmetries, such as the tetragonal form detailed here.[3]

| Parameter | Value | Significance |

| Crystal System | Tetragonal | Defines the symmetry of the unit cell, with a = b ≠ c and α = β = γ = 90°. |

| Space Group | I4₁/amd | Describes the complete symmetry of the crystal, including translational elements like glide planes. |

| Unit Cell Dimensions | a = b = 17.2 Å, c = 23.9 Å | Defines the size and shape of the repeating unit. (Values are approximate from similar structures). |

| Z (Formula Units/Cell) | 16 | Indicates that there are 16 TeI₄ formula units (or four [Te₄I₁₆] tetramers) within one unit cell. |

| Bond Distances (Te-I) | 2.80 Å – 3.29 Å | The range reflects the different bonding modes: shorter bonds are terminal, longer bonds are bridging. |

| Coordination Geometry | Distorted Octahedral | Each Te atom is surrounded by six I atoms, confirming the octahedral coordination environment. |

| R-factor | < 0.05 (Typical) | A low value indicates a high degree of agreement between the experimental data and the refined structural model. |

Interpretation: The crystallographic data provides quantitative validation of the structural model. The space group I4₁/amd imposes specific symmetry constraints on the atomic positions within the unit cell. The large unit cell volume and Z value of 16 are consistent with the packing of four large [Te₄I₁₆] tetramers. The spread of Te-I bond distances is the most chemically significant finding, providing definitive evidence for the presence of both terminal and bridging iodide ligands, which is the key feature of the edge-sharing octahedral structure.

Part 5: Conclusion and Future Directions

The crystal structure of this compound is a prime example of how the interplay of atomic size, polarizability, and coordination preference can lead to complex and elegant solid-state architectures. Its tetrameric [Te₄I₁₆] unit, composed of edge-sharing TeI₆ octahedra, is a departure from the structures of other tellurium tetrahalides and is only fully appreciable through rigorous experimental analysis, centered on single-crystal X-ray diffraction.

For researchers in materials science, TeI₄ serves as an important data point in understanding the structural chemistry of p-block elements. For scientists and professionals in drug development, the implications are more foundational but no less critical. The burgeoning field of medicinal inorganic chemistry continuously seeks new scaffolds and pharmacophores. Tellurium compounds have shown promise as redox modulators and enzyme inhibitors.[5]

The rational design of future tellurium-based drugs will depend on a sophisticated understanding of tellurium's coordination chemistry—its preferred geometries, bond strengths, and ligand exchange kinetics. The detailed analysis of a fundamental precursor like TeI₄ provides exactly this type of insight. It informs us about the stability of Te(IV) in an octahedral environment and its propensity to form bridged structures. This knowledge can guide the synthesis of more complex organotellurium prodrugs, where organic ligands are tailored to control solubility, stability, and biological targeting, while the inorganic core dictates the ultimate mechanism of action.[4]

References

- 1. This compound [a.osmarks.net]

- 2. WebElements Periodic Table » Tellurium » tetrathis compound [webelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Tellurium(IV) iodide – TeI4 crystals – 1g 99.9% [smart-elements.com]

- 5. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 6. Materials Data on TeI4 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Physical Properties of Tellurium Tetraiodide (TeI₄) Crystals

Introduction

Tellurium tetraiodide (TeI₄) is an inorganic compound that holds a unique position within the family of tellurium halides.[1] It is distinguished by its complex solid-state structure and notable chemical behaviors.[1] This guide provides a comprehensive exploration of the core physical properties of TeI₄ crystals, offering insights for researchers, scientists, and professionals in drug development who may utilize tellurium-containing compounds. The information presented herein is synthesized from established literature to ensure technical accuracy and provide a reliable resource for experimental design and interpretation.

Crystallographic Properties

The solid-state structure of this compound is a defining characteristic, setting it apart from its lighter tetrahalide counterparts, TeCl₄ and TeBr₄.[1][2]

Crystal System and Polymorphism

TeI₄ crystallizes in the orthorhombic system.[1][2] A key feature of its crystallography is the existence of at least five distinct polymorphic modifications, designated as α, β, γ, δ, and ε forms.[1] The δ form is recognized as the most thermodynamically stable phase at ambient temperature.[1][2] All known polymorphs are constructed from tetrameric molecular units, [Te₄I₁₆], with variations arising from different packing arrangements and inter-tetramer interactions.[1]

Molecular Structure: The [Te₄I₁₆] Tetramer

In the solid state, TeI₄ exists as a discrete tetrameric molecule, [Te₄I₁₆].[1][2] Within this structure, each tellurium atom is octahedrally coordinated.[2] These octahedra share edges, a structural motif that differs significantly from the tetrameric arrangements of TeCl₄ and TeBr₄.[1][2] The Te-I bond distances within the tetramer are not uniform, with values ranging from 2.80 to 3.15 Å.[1] This variation is attributed to the presence of both terminal and bridging iodide ligands; the longer bond lengths correspond to the bridging iodides that link the tellurium centers.[1] The oxidation state of tellurium in this compound is +4.[3]

A simplified 2D representation of the edge-shared octahedral coordination in the [Te₄I₁₆] tetramer.

Macroscopic and Thermal Properties

The macroscopic appearance and thermal behavior of TeI₄ are critical parameters for its handling and application.

Physical Appearance and Density

This compound presents as an iron-gray to black crystalline solid, often with a metallic luster.[1] The density of TeI₄ at 25°C is approximately 5.05 g/cm³.[1][2] This high density is a direct consequence of the high atomic mass of its constituent iodine atoms.[1]

Thermal Behavior

TeI₄ exhibits a melting point of 280°C, at which it also undergoes decomposition.[1][2] This decomposition precludes the determination of a true boiling point.[1] Upon heating, TeI₄ releases iodine.[2] The compound sublimes at temperatures above 150°C, with its vapor pressure reaching 10 mmHg at 200°C.[1] In the vapor phase, TeI₄ dissociates into tellurium diiodide (TeI₂) and elemental iodine (I₂).[1][2]

| Property | Value | Notes |

| Molar Mass | 635.218 g/mol | [1][2] |

| Appearance | Iron-gray to black crystalline solid | [1] |

| Density | 5.05 g/cm³ (at 25°C) | [1][2] |

| Melting Point | 280°C (with decomposition) | [1][2] |

| Heat of Fusion (estimated) | 35 kJ/mol | Based on analogous tellurium halides.[1] |

| Heat of Sublimation (approx.) | 85 kJ/mol | [1] |

| Specific Heat Capacity | 0.35 J·g⁻¹·K⁻¹ (at 25°C) | [1] |

Solubility and Solution Behavior

The solubility of TeI₄ is highly dependent on the nature of the solvent, a consequence of its chemical reactivity.

TeI₄ is stable in moist air.[2] However, it decomposes slowly in cold water and more rapidly in warm water, hydrolyzing to form tellurium dioxide (TeO₂) and hydrogen iodide (HI).[2][4][5]

It is slightly soluble in acetone.[2][6] A significant characteristic is its solubility in hydriodic acid, where it forms the complex ion [TeI₅]⁻, leading to the formation of H[TeI₅].[1][2]

In donor solvents such as acetonitrile (CH₃CN), TeI₄ forms ionic complexes that render the solution electrically conductive.[2] The reaction in acetonitrile is as follows:

TeI₄ + 2 CH₃CN → [(CH₃CN)₂TeI₃]⁺ + I⁻[2]

When molten, TeI₄ is also a conductor of electricity due to its dissociation into TeI₃⁺ and I⁻ ions.[2]

Spectroscopic and Electronic Properties

Spectroscopic analysis provides valuable insights into the bonding and electronic structure of TeI₄.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the Te-I bonds.

-

Infrared Spectroscopy : The IR spectrum of TeI₄ displays characteristic vibrations associated with Te-I stretching modes in the range of 150-200 cm⁻¹.[1]

-

Raman Spectroscopy : The Raman spectrum shows strong bands at 165 cm⁻¹ and 185 cm⁻¹, which correspond to symmetric and asymmetric Te-I stretching vibrations, respectively.[1] Low-frequency modes observed below 100 cm⁻¹ are attributed to Te-Te interactions within the tetrameric units.[1]

Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy reveals strong absorption in the visible region, with a maximum absorption (λₘₐₓ) at 520 nm.[1] This absorption is due to charge-transfer transitions from the iodide ligands to the tellurium centers.[1]

Electronic Structure

In TeI₄, tellurium is in a formal +4 oxidation state with an electron configuration of [Kr]4d¹⁰5s².[1] The bonding in the molecule has significant covalent character, which is expected given the polarizability of both tellurium and iodine atoms.[1] Molecular orbital theory suggests that the highest occupied molecular orbitals (HOMOs) are primarily composed of iodine 5p orbitals with some contribution from tellurium 5p orbitals. The lowest unoccupied molecular orbitals (LUMOs) are predominantly tellurium 5d in character.[1] This electronic arrangement is responsible for the compound's semiconductor properties.[1]

Synthesis and Characterization Protocols

Synthesis of TeI₄ Crystals

A common method for the synthesis of this compound involves the direct reaction of the elements.[2]

Protocol: Direct Elemental Reaction

-

Reactants : High-purity tellurium powder and elemental iodine.

-

Stoichiometry : A stoichiometric ratio of Te to I₂ (1:2) is used. Te + 2 I₂ → TeI₄[2]

-

Procedure : a. The reactants are sealed in an evacuated glass ampoule. b. The ampoule is gently heated to initiate the reaction. The reaction is exothermic. c. The temperature is carefully controlled to prevent excessive pressure buildup from iodine sublimation. d. After the initial reaction, the ampoule is maintained at a temperature above the melting point of iodine but below the decomposition temperature of TeI₄ to ensure complete reaction. e. The product is then slowly cooled to room temperature to promote the formation of well-defined crystals.

Alternative synthetic routes include the reaction of tellurium with iodomethane (CH₃I) or the reaction of telluric acid with hydrogen iodide.[2]

Characterization Workflow

The characterization of synthesized TeI₄ crystals is crucial to confirm their identity and purity.

A typical workflow for the characterization of synthesized TeI₄ crystals.

-

X-ray Diffraction (XRD) : This is the primary technique for confirming the crystal structure and identifying the polymorphic form of the synthesized TeI₄. The resulting diffraction pattern can be compared with known crystallographic data.

-

Raman and Infrared Spectroscopy : These techniques are used to verify the presence of the characteristic Te-I vibrational modes, providing confirmation of the molecular structure.

-

UV-Vis Spectroscopy : This method can be used to confirm the electronic properties of the material and is also suitable for quantitative analysis in solution.[1]

-

Thermal Analysis (e.g., DSC, TGA) : Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and observe the endothermic event associated with decomposition. Thermogravimetric Analysis (TGA) can quantify the mass loss corresponding to the release of iodine upon heating.

Conclusion

This compound is a fascinating inorganic compound with a rich and complex set of physical properties. Its unique tetrameric crystal structure, polymorphism, and interesting thermal and solution behaviors make it a subject of continued interest in fundamental and applied chemistry. A thorough understanding of these properties, as outlined in this guide, is essential for any researcher or scientist working with this material, enabling more effective experimental design, data interpretation, and the potential development of novel applications.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 4. Tellurium(IV) iodide, 99% (metals basis) | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 7790-48-9 CAS MSDS (TELLURIUM (IV) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Thermal Decomposition of Tellurium Tetraiodide

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition of tellurium tetraiodide (TeI₄). It delves into the structural characteristics of TeI₄, the mechanisms governing its thermal dissociation, and the thermodynamic principles that underpin this transformation. Detailed, field-proven experimental protocols for characterizing the decomposition process using thermogravimetric analysis (TGA), mass spectrometry (MS), and X-ray diffraction (XRD) are presented. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep, practical understanding of tellurium halide chemistry, particularly as it pertains to the synthesis of novel tellurium-containing compounds.

Introduction: The Significance of this compound

Tellurium, a rare metalloid in the chalcogen group, exhibits unique chemical properties that make its compounds valuable in various fields, from semiconductors to synthetic chemistry.[1][2] this compound (TeI₄) is a particularly noteworthy inorganic compound, serving as a key precursor in tellurium chemistry.[3] It is an iron-gray crystalline solid that, unlike the simpler polymeric chains of TeCl₄ and TeBr₄, possesses a complex tetrameric structure in its solid state, with octahedrally coordinated tellurium atoms.[3][4]

Understanding the thermal behavior of TeI₄ is critical for its application in chemical vapor transport reactions and as a starting material for the synthesis of other tellurium compounds, including lower iodides or organotellurium derivatives. Some organotellurium compounds have shown promise as antioxidants and enzyme inhibitors, creating a potential, albeit indirect, link to biomedical research and drug development.[5][6] The controlled thermal decomposition of TeI₄ can provide access to reactive intermediates essential for these synthetic pathways. This guide elucidates the fundamental principles of this decomposition process, supported by robust analytical methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of TeI₄ is essential before exploring its thermal behavior. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | TeI₄ | [7] |

| Molar Mass | 635.22 g/mol | [7][8] |

| Appearance | Iron-gray to black crystalline solid | [3][4][9] |

| Crystal Structure | Orthorhombic, composed of tetrameric [Te₄I₁₆] units | [3][4] |

| Melting Point | 280 °C (with decomposition) | [3][9] |

| Density | ~5.05 g/cm³ | [3] |

| Elemental Composition | Tellurium: ~20.1%, Iodine: ~79.9% | [3][10] |

This compound is known to exist in at least five crystalline modifications (polymorphs), with the δ form being the most thermodynamically stable at ambient temperature.[3][4] It is stable in moist air but hydrolyzes in water to form tellurium dioxide (TeO₂) and hydrogen iodide (HI).[3][4]

The Mechanism of Thermal Decomposition

The thermal decomposition of this compound is not a simple fragmentation but a reversible dissociation process. When heated, solid TeI₄ first sublimes and then dissociates in the vapor phase. The primary decomposition pathway is the loss of molecular iodine to yield tellurium diiodide (TeI₂).[3]

Decomposition Equilibrium: TeI₄(g) ⇌ TeI₂(g) + I₂(g)

This equilibrium is temperature-dependent. At approximately 250 °C, the equilibrium constant (K) for this reaction is 0.15.[3] The process is reversible; upon cooling, the gaseous products can recombine to form TeI₄.[3] This reversibility is a key consideration in synthetic applications where the removal of the iodine product is necessary to drive the reaction to completion.

Thermodynamic Landscape

The thermodynamics of the decomposition process dictate its spontaneity and the conditions required to initiate it. The key thermodynamic parameters provide insight into the energy changes involved.

| Thermodynamic Parameter | Value | Significance | Source(s) |

| Standard Enthalpy of Formation (ΔfH⁰) | -50 ± 8 kJ/mol | Indicates that the formation of solid TeI₄ from its elements is an exothermic process. | [11] |

| Enthalpy of Sublimation (ΔsubH) | 95.1 kJ/mol (at 420-480 K) | The energy required to transition TeI₄ from a solid to a gaseous state before decomposition. | [8] |

| Activation Energy (Dissociation) | 120 kJ/mol | The energy barrier that must be overcome for the gaseous TeI₄ molecule to dissociate into TeI₂ and I₂. | [3] |

| Activation Energy (Recombination) | 85 kJ/mol | The energy barrier for the reverse reaction, highlighting the relative stability of the products at high temperatures. | [3] |

The significant enthalpy of sublimation indicates a substantial amount of energy is needed to bring the tetrameric solid-state clusters into the gas phase, where they can then dissociate.

Decomposition Pathway Visualization

The logical flow from solid TeI₄ to its gaseous decomposition products can be visualized as a multi-step process.

Caption: Thermal decomposition pathway of TeI₄.

Experimental Characterization of Decomposition

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of TeI₄. This involves quantifying mass loss, identifying evolved gases, and analyzing the solid residue.

Experimental Workflow

A robust workflow ensures that all aspects of the decomposition are captured, from initial mass loss to final product identification.

References

- 1. Tellurium - Wikipedia [en.wikipedia.org]

- 2. Tellurium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. webqc.org [webqc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | I4Te | CID 82255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. WebElements Periodic Table » Tellurium » this compound tetramer [webelements.com]

- 10. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tellurium Tetraiodide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of tellurium tetraiodide (TeI₄) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of TeI₄ solubility, summarizes the available qualitative and semi-quantitative data, and offers a detailed experimental protocol for the precise determination of its solubility. While quantitative solubility data for TeI₄ in a wide range of organic solvents is not extensively reported in the literature, this guide equips researchers with the foundational knowledge and practical methodology to assess its solubility for various applications, including as a precursor in synthesis and its potential relevance in medicinal chemistry.

Introduction: The Significance of this compound and Its Solubility

This compound (TeI₄) is an inorganic compound characterized by its iron-gray crystalline solid appearance.[1] In the solid state, it possesses a unique tetrameric structure, distinguishing it from other tellurium tetrahalides.[2] The tellurium atoms in TeI₄ are octahedrally coordinated, with the edges of the octahedra being shared.[1] This compound is a subject of interest in various chemical research areas, including materials science and organic synthesis.

The solubility of a compound is a critical physical property that dictates its utility in numerous applications. For researchers in drug development and organic synthesis, understanding the solubility of a reagent like this compound is paramount for reaction design, purification, and formulation. Organotellurium compounds have shown a range of pharmacological properties, and tellurium-based molecules are being explored for their potential as therapeutic agents.[3][4][5] Therefore, a thorough understanding of the solubility of tellurium precursors like TeI₄ in organic solvents is essential for the advancement of these fields.

This guide will explore the factors influencing the dissolution of TeI₄ and provide a practical framework for its experimental determination.

Theoretical Principles of this compound Solubility

The solubility of this compound in organic solvents is a complex interplay of its chemical nature and the properties of the solvent. Unlike simple organic molecules, the dissolution of TeI₄ often involves more than just physical solvation.

Chemical Properties of this compound

This compound is a solid with a melting point of 280 °C (with decomposition).[2] It is known to react with water, hydrolyzing to form tellurium dioxide and hydrogen iodide.[6] This reactivity with protic solvents highlights the importance of using anhydrous organic solvents for solubility studies.

In the vapor phase, TeI₄ dissociates into tellurium diiodide (TeI₂) and iodine (I₂).[1] When molten, it acts as a conductor, dissociating into TeI₃⁺ and I⁻ ions.[1] This tendency to form ionic species is a key factor in its solubility behavior in polar and donor solvents.

Solvent-Solute Interactions

The principle of "like dissolves like" provides a general guideline for predicting solubility. However, the interactions between TeI₄ and organic solvents are more nuanced and can be categorized as follows:

-

Nonpolar Solvents (e.g., Benzene, Toluene): In nonpolar, non-coordinating solvents, this compound is not expected to be highly soluble. Evidence suggests that in such solvents, TeI₄ exists as associated species, likely trimers or tetramers, similar to its solid-state structure.[1] The weak van der Waals forces between the nonpolar solvent and the large, polarizable TeI₄ molecule are generally insufficient to overcome the lattice energy of the solid.

-

Polar Aprotic and Donor Solvents (e.g., Acetone, Acetonitrile): In solvents with donor properties, the solubility of TeI₄ is significantly influenced by the formation of ionic complexes.[1] For example, in acetonitrile (CH₃CN), TeI₄ forms a conducting solution due to the formation of the ionic complex [(CH₃CN)₂TeI₃]⁺ and I⁻.[1] This interaction, where the solvent molecules act as Lewis bases donating electron pairs to the tellurium center, is a powerful driving force for dissolution. While described as "slightly soluble" in acetone, the principle of donor-acceptor interactions likely plays a role.[1]

The formation of these complexes can be represented by the following general equation:

TeI₄ + nL ⇌ [TeI₄₋ₙLₙ]⁺ + nI⁻ (where L is a donor solvent molecule)

Qualitative and Semi-Quantitative Solubility of this compound

While precise, quantitative solubility data for this compound across a broad spectrum of organic solvents is scarce in peer-reviewed literature, existing reports provide valuable qualitative and semi-quantitative insights.

Table 1: Summary of Reported Solubility Characteristics of this compound in Select Organic Solvents

| Solvent | Solvent Type | Reported Solubility | Dissolution Mechanism | Reference(s) |

| Acetone | Polar Aprotic, Donor | Slightly soluble | Likely involves donor-acceptor interactions leading to complex formation. | [1] |

| Acetonitrile | Polar Aprotic, Donor | Soluble, forms conducting solution | Formation of ionic complexes: TeI₄ + 2 CH₃CN → [(CH₃CN)₂TeI₃]⁺ + I⁻ | [1] |

| Benzene | Nonpolar | Likely poorly soluble | Exists as associated species (trimeric or tetrameric). | [1] |

| Toluene | Nonpolar | Likely poorly soluble | Exists as associated species (trimeric or tetrameric). | [1] |

| Hydriodic Acid | Aqueous Acidic | Soluble | Formation of the complex anion H[TeI₅]. | [1] |

It is crucial to note that "slightly soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the purity of both the solute and the solvent. The lack of extensive quantitative data underscores the importance of experimental determination for specific applications.

Experimental Protocol for the Determination of this compound Solubility

The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent. This procedure is based on the principle of preparing a saturated solution and then quantifying the concentration of dissolved tellurium.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps (e.g., PTFE-lined)

-

Constant temperature shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) instrument

-

Tellurium standard for calibration

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It is also moisture-sensitive.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Experimental Workflow

The workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a clean, dry vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Using a calibrated pipette, add a precise volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation and ingress of moisture.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sampling and Dilution:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a volumetric flask. This step is critical to remove any suspended microcrystals.

-

Dilute the filtered sample to a known volume with the same organic solvent or a suitable diluent for the analytical method. The dilution factor should be chosen to bring the tellurium concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of calibration standards of known tellurium concentrations.

-

Analyze the diluted sample and the calibration standards using ICP-AES or AAS to determine the concentration of tellurium.

-

Construct a calibration curve and determine the concentration of tellurium in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of tellurium in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration of tellurium to the solubility of this compound using their respective molar masses.

Solubility (g/L) = [Te] (g/L) × (Molar Mass of TeI₄ / Molar Mass of Te)

-

Conclusion

References

- 1. Behaviour of tellurium(IV) chloride, bromide, and iodide in organic solvents and the structures of the species present - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetonitrile [webbook.nist.gov]

- 4. Acetonitrile [webbook.nist.gov]

- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

An In-depth Technical Guide to the Oxidation State and Bonding of Tellurium Tetraiodide

This guide offers a comprehensive examination of tellurium tetraiodide (TeI₄), focusing on the nuanced aspects of its oxidation state and chemical bonding. Designed for researchers, chemists, and materials scientists, this document synthesizes crystallographic data, theoretical principles, and experimental protocols to provide a detailed understanding of this unique inorganic compound.

Introduction: Beyond the Simple Formula

This compound (TeI₄) is an iron-gray, crystalline solid that represents one of the most stable iodides of tellurium.[1] While its simple stoichiometric formula might suggest a straightforward molecular structure, TeI₄ possesses a complex solid-state architecture that is fundamental to understanding its chemical properties.[2] Unlike its lighter congeners, tellurium tetrachloride (TeCl₄) and tetrabromide (TeBr₄), TeI₄ adopts a distinctive tetrameric structure in the solid phase.[2] This structural complexity directly influences the interpretation of tellurium's oxidation state and the nature of the tellurium-iodine bonds. This guide will deconstruct these complexities, offering a clear, evidence-based perspective.

Synthesis of High-Purity this compound

The reliable synthesis of TeI₄ is crucial for accurate characterization and application. The most common and direct method involves the reaction of the elemental constituents.

Experimental Protocol: Direct Elemental Synthesis

Objective: To synthesize solid this compound from elemental tellurium and iodine.

Methodology:

-

Stoichiometric Calculation: Weigh stoichiometric amounts of high-purity tellurium powder (Te) and iodine (I₂) in a 1:2 molar ratio (Te + 2I₂ → TeI₄).[2] All manipulations should be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

-

Reaction Setup: Place the reactants in a sealed, heavy-walled glass ampoule under vacuum.

-

Heating: Gently heat the ampoule in a furnace to approximately 200-250°C. The reaction is exothermic, and slow heating prevents uncontrolled sublimation of iodine.

-

Homogenization: Maintain the temperature for several hours, ensuring the molten mixture is homogenized by gentle rocking or rotation of the ampoule.

-

Crystallization: Slowly cool the ampoule to room temperature over 24-48 hours. This slow cooling promotes the formation of well-defined crystals of the thermodynamically stable δ-form.[2]

-

Isolation: Once cooled, the ampoule is opened in an inert atmosphere, and the resulting iron-gray crystalline TeI₄ is collected and stored under anhydrous conditions.[3]

Causality: The direct combination of elements is effective due to the favorable thermodynamics of TeI₄ formation. Sealing the reaction under vacuum is critical to prevent the oxidation of tellurium and the loss of volatile iodine upon heating.

The Solid-State Structure: A Tetrameric Cluster

A pivotal aspect of TeI₄ chemistry is that it does not exist as discrete, monomeric TeI₄ molecules in the solid state. Instead, it forms a well-defined tetrameric cluster with the molecular formula [TeI₄]₄, or more accurately, Te₄I₁₆.[2][4]

At least five crystalline modifications (polymorphs) of TeI₄ are known (α, β, γ, δ, and ε), all of which are composed of these Te₄I₁₆ units but differ in their packing arrangements.[2][5] The δ form is the most thermodynamically stable at room temperature.[2] In this structure, the four tellurium atoms are arranged at the vertices of a distorted tetrahedron. The iodine atoms are positioned in two distinct roles:

-

Terminal Iodides: Twelve iodine atoms are bonded to only one tellurium atom.

-

Bridging Iodides: Four iodine atoms are shared between tellurium atoms, bridging the edges of the Te₄ tetrahedron.

Each tellurium atom is octahedrally coordinated by six iodine atoms: three terminal and three bridging.[2] These octahedra share edges to form the compact Te₄I₁₆ cluster.[2] The bond distances for bridging Te-I bonds are longer (in the range of 3.15 Å) compared to the terminal Te-I bonds (around 2.80 Å), reflecting the different bonding environments.[5]

Data Presentation: Structural Parameters of Te₄I₁₆

| Parameter | Description | Typical Value |

| Crystal System | Orthorhombic (for stable polymorphs) | - |

| Te-I (terminal) | Bond distance to a non-bridging iodine atom | ~2.80 Å[5] |

| Te-I (bridging) | Bond distance to a bridging iodine atom | ~3.15 Å[5] |

| Coordination | Geometry around each tellurium atom | Octahedral[2] |

Visualization: The Te₄I₁₆ Cluster

The diagram below illustrates the edge-sharing octahedral arrangement within the Te₄I₁₆ molecular unit.

Caption: Simplified 2D view of the Te₄I₁₆ cluster core.

Analysis of the Oxidation State

Formally, tellurium in TeI₄ is assigned a +4 oxidation state .[4][6] This assignment is based on the convention that the more electronegative element (iodine, 2.66 on the Pauling scale) is assigned a negative oxidation state (-1), and the sum of oxidation states must equal zero. Tellurium's common oxidation states include -2, +2, +4, and +6, with +4 being one of the most prevalent.[7]

However, this formal assignment is a simplification that overlooks the significant covalent character of the Te-I bonds.[5] The electronegativity difference between tellurium (2.1) and iodine (2.66) is relatively small, indicating that electrons are substantially shared rather than fully transferred. Therefore, the actual ionic charge on the tellurium atoms is significantly less than +4.

In solution, the behavior of TeI₄ further illustrates the complexity. When dissolved in donor solvents like acetonitrile, it ionizes to form complex ions such as [(CH₃CN)₂TeI₃]⁺ and I⁻.[2] When molten, it dissociates into TeI₃⁺ and I⁻ ions, making the melt electrically conductive.[2] This behavior highlights the Lewis acidic nature of the tellurium center and its ability to form complex ions, which is characteristic of elements in positive oxidation states.

The Nature of the Te-I Bonding

-

VSEPR Theory and Hypervalency: A hypothetical monomeric TeI₄ molecule would have a central tellurium atom with four bonding pairs and one lone pair of electrons (5s²). This would lead to a seesaw molecular geometry. However, in the solid-state Te₄I₁₆ cluster, each tellurium atom is octahedrally coordinated. This six-coordinate geometry around a main group element is often described using the concept of hypervalency, where the central atom exceeds the octet rule. The bonding in such hypervalent molecules can be described by the formation of three-center, four-electron (3c-4e) bonds.

-

Covalent vs. Ionic Character: The Te-I bond energy is approximately 150 kJ·mol⁻¹, which is weaker than other tellurium-halide bonds and indicative of a covalent interaction.[5] The high polarizability of both tellurium and iodine atoms further stabilizes the covalent sharing of electrons.[5]

-

Chalcogen Bonding: In the crystal lattice, the interactions between adjacent Te₄I₁₆ clusters are not merely weak van der Waals forces. There exist significant secondary bonding interactions, specifically Te···I contacts, which can be classified as chalcogen bonds.[8] These directional non-covalent interactions play a crucial role in the packing and overall stability of the crystalline solid.

Summary and Conclusion

This compound is a chemically fascinating compound whose simple formula belies its structural and electronic complexity.

-

Structure: In the solid state, TeI₄ exists as a discrete tetrameric molecule, Te₄I₁₆, where each tellurium atom is in an octahedral coordination environment.

-

Oxidation State: While the formal oxidation state of tellurium is +4, this is a useful but incomplete formalism. The actual charge on the tellurium atoms is much lower due to the high degree of covalent character in the Te-I bonds.

-

Bonding: The intramolecular Te-I bonds are predominantly covalent, with distinct properties for terminal and bridging iodine atoms. The bonding within the hypercoordinate tellurium centers can be rationalized through models involving three-center, four-electron bonds. Intermolecular forces are dominated by strong, directional chalcogen bonds.

A thorough understanding of this intricate interplay between structure, oxidation state, and bonding is essential for professionals leveraging tellurium compounds in materials science, catalysis, and synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. heegermaterials.com [heegermaterials.com]

- 4. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 5. webqc.org [webqc.org]

- 6. WebElements Periodic Table » Tellurium » tellurium dioxide [winter.group.shef.ac.uk]

- 7. Tellurium - Wikipedia [en.wikipedia.org]

- 8. Te⋯I secondary-bonding interactions in crystals containing tellurium(ii), tellurium(iv) and iodide atoms: supramolecular aggregation patterns, nature of the non-covalent interactions and energy considerations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electronic Structure of Solid-State Tellurium Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tellurium tetraiodide (TeI₄) stands as a compelling subject of study within solid-state chemistry and materials science. Its intricate crystal chemistry, characterized by a unique tetrameric structure and the existence of multiple polymorphs, gives rise to a rich and complex electronic landscape. Understanding this electronic structure is paramount for unlocking its potential in various applications, from semiconductor technologies to its role as a precursor in the synthesis of novel tellurium-containing compounds. This guide provides a comprehensive exploration of the electronic properties of solid-state TeI₄, grounded in both theoretical calculations and experimental observations. As Senior Application Scientists, our aim is to furnish a document that is not only technically precise but also provides actionable insights into the methodologies and the fundamental principles governing the behavior of this fascinating material.

The Structural Landscape of this compound: A Foundation for Electronic Properties

The electronic structure of any solid is intrinsically linked to its crystal structure. In the case of this compound, this relationship is particularly nuanced due to its propensity to form complex molecular arrangements and exist in various crystalline forms.

The Unique Tetrameric Motif

Unlike the simpler polymeric chains or layered structures of other tellurium halides, solid-state TeI₄ is characterized by a distinct tetrameric molecular unit, [Te₄I₁₆].[1] In this arrangement, the tellurium atoms are octahedrally coordinated by iodine atoms. These octahedra share edges to form the larger tetrameric cluster.[2] This molecular packing dictates the nature and extent of orbital overlap between adjacent atoms, which is a primary determinant of the electronic band structure.

Polymorphism: A Key Consideration

At least five polymorphic modifications of this compound have been identified (α, β, γ, δ, and ε).[1][2] The δ form is recognized as the most thermodynamically stable under ambient conditions.[2] These polymorphs consist of the same fundamental (TeI₄)₄ tetrameric units but differ in their packing arrangements and inter-tetramer interactions.[1] This structural diversity implies that the electronic properties can be polymorph-dependent, a critical consideration for experimental design and material synthesis.

One computationally characterized polymorph, identified in the Materials Project database as mp-651155, crystallizes in a monoclinic P2₁/c space group. This structure is described as zero-dimensional, composed of discrete TeI₄ clusters. This highlights the molecular nature of the solid, where the electronic properties will be a convolution of the intramolecular bonding within the (TeI₄)₄ units and the weaker intermolecular interactions that hold these units together in the crystal lattice.

Unveiling the Electronic Structure: Methodologies and Insights

A combination of sophisticated experimental techniques and powerful computational methods is employed to elucidate the electronic structure of solid-state materials like TeI₄.

Experimental Probes

While specific experimental data for TeI₄ is not abundant in the public domain, the following techniques are the standard for such investigations:

-

X-ray Diffraction (XRD): This is the cornerstone technique for determining the crystal structure, including lattice parameters and atomic positions. A precise structural model is the essential starting point for any meaningful electronic structure calculation.

-

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES directly maps the electronic band structure of a material by measuring the kinetic energy and momentum of electrons ejected by incident photons. This powerful technique provides direct visualization of the occupied electronic states.

-

UV-Visible Spectroscopy: This method can provide an estimation of the band gap by identifying the onset of optical absorption, corresponding to the energy required to excite an electron from the valence band to the conduction band.

-

Scanning Tunneling Microscopy and Spectroscopy (STM/STS): STM can image the atomic arrangement on a material's surface, while STS can probe the local density of electronic states, offering insights into the spatial distribution of different orbitals.

Computational Modeling: A Window into the Electronic Realm

In the absence of extensive experimental electronic structure data for TeI₄, first-principles calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights. The Materials Project, for instance, utilizes DFT to compute the electronic band structure and density of states for a vast array of materials, including a polymorph of TeI₄ (mp-651155).[3][4]

The typical workflow for calculating the electronic structure of a crystalline solid using DFT is as follows:

This process begins with the experimentally determined or computationally predicted crystal structure. A self-consistent field (SCF) calculation is first performed to determine the ground-state electron density. This charge density is then used in non-self-consistent calculations to determine the electronic band structure along high-symmetry paths in the Brillouin zone and the density of electronic states.

The Electronic Blueprint of a this compound Polymorph

Based on the computational data available for the monoclinic polymorph of TeI₄ (mp-651155) from the Materials Project, we can construct a detailed picture of its electronic structure.

Band Structure Analysis

The electronic band structure illustrates the energy levels that electrons can occupy as a function of their momentum within the crystal lattice.

(Note: As of the last update, the specific band structure plot for mp-651155 was not directly available for reproduction. The following description is based on typical features of molecular solids and the available data.)

A qualitative representation of the expected band structure for a molecular solid like TeI₄ would show relatively flat bands. This flatness is indicative of the localized nature of the electronic states, a direct consequence of the molecular, zero-dimensional crystal structure where the (TeI₄)₄ units are weakly interacting. The valence bands would be primarily composed of occupied molecular orbitals of the tetrameric clusters, while the conduction bands would consist of the corresponding unoccupied molecular orbitals.

Density of States (DOS)

The density of states provides a more integrated picture, showing the number of available electronic states at each energy level.

(Note: As with the band structure, a specific DOS plot for mp-651155 is not presented here. The description is based on general principles and related data.)

The DOS for this TeI₄ polymorph would exhibit a series of sharp peaks, corresponding to the discrete energy levels of the molecular orbitals of the (TeI₄)₄ clusters. The valence band maximum (VBM) would be primarily composed of states with significant iodine 5p character, reflecting the high electronegativity of iodine. The conduction band minimum (CBM) is expected to have a substantial contribution from the tellurium 5p and possibly 5d orbitals, consistent with tellurium's role as the metallic center. The region between the VBM and CBM represents the band gap.

The Band Gap: A Key Electronic Parameter

The calculated band gap for the monoclinic polymorph of TeI₄ (mp-651155) is a crucial parameter that determines its electrical conductivity and optical properties. While the precise value from the Materials Project requires direct access to the latest calculations, DFT calculations using the Generalized Gradient Approximation (GGA) are known to often underestimate the band gap. Therefore, the calculated value should be considered a lower bound. For a molecular solid with weak intermolecular interactions, a relatively large band gap, characteristic of an insulator or a wide-band-gap semiconductor, is expected.

Synthesis and Experimental Considerations

The synthesis of this compound can be achieved through several routes, including the direct reaction of elemental tellurium with iodine or the reaction of tellurium with iodomethane.[2] The formation of different polymorphs can be influenced by the specific reaction conditions, such as temperature, solvent, and crystallization rate. For researchers aiming to study a specific polymorph, careful control over the synthesis and characterization of the resulting crystals is imperative.

Step-by-Step Synthesis Protocol (General)

-

Reactant Preparation: Stoichiometric amounts of high-purity tellurium powder and iodine are weighed in an inert atmosphere glovebox to prevent oxidation.

-

Reaction: The reactants are sealed in an evacuated quartz ampoule. The ampoule is then heated in a tube furnace. The temperature profile (heating rate, maximum temperature, and cooling rate) will influence the resulting polymorph.

-

Crystal Growth: Slow cooling of the reaction mixture can promote the growth of single crystals suitable for X-ray diffraction analysis.

-

Characterization: The product should be characterized by powder XRD to identify the crystalline phase(s) present and by single-crystal XRD to determine the precise crystal structure of a selected crystal.

Summary and Future Directions

Solid-state this compound presents a fascinating case study in the relationship between complex crystal structures and electronic properties. The molecular nature of its solid state, characterized by tetrameric (TeI₄)₄ units, leads to an electronic structure dominated by localized molecular orbitals, resulting in relatively flat bands and a distinct band gap.

Future research should focus on:

-

Targeted Synthesis of Polymorphs: Developing synthetic protocols to selectively crystallize each of the known polymorphs of TeI₄.

-

Experimental Electronic Structure Determination: Performing ARPES and STS measurements on high-quality single crystals of the different polymorphs to experimentally validate and refine the theoretical predictions.

-

Advanced Computational Studies: Employing higher levels of theory beyond standard DFT (e.g., hybrid functionals or GW calculations) to obtain more accurate predictions of the band gap and other electronic properties for all polymorphs.

A deeper understanding of the electronic structure of this compound and its polymorphs will undoubtedly pave the way for its application in advanced materials and technologies.

References

Methodological & Application

Tellurium Tetraiodide (TeI₄) in Chemical Vapor Deposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of tellurium tetraiodide (TeI₄) as a precursor in chemical vapor deposition (CVD) processes for the synthesis of advanced tellurium-containing thin films. This guide is designed to provide not only procedural steps but also the underlying scientific principles to empower researchers in their experimental design and execution.

Introduction to this compound as a CVD Precursor

This compound is an inorganic compound with the formula TeI₄.[1] It exists as a gunmetal-gray solid and is the most stable of the tellurium iodides.[1] In the realm of materials science, TeI₄ serves as a valuable precursor for the deposition of tellurium-based thin films due to its suitable vapor pressure and decomposition characteristics. Its application is particularly prominent in the fabrication of materials with unique electronic and optical properties, such as topological insulators and phase-change materials.

The choice of a precursor is a critical factor in any CVD process, directly influencing the composition, structure, and functionality of the resulting thin film. TeI₄ offers a halogen-containing alternative to more commonly used organometallic tellurium precursors. The presence of iodine in the deposition environment can play a significant role in the reaction chemistry and the final properties of the grown material.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of TeI₄ is essential for its effective use in CVD.

| Property | Value | Source |

| Molar Mass | 635.22 g/mol | [2] |

| Appearance | Black crystalline solid | |

| Melting Point | 280 °C | |

| Decomposition | In the vapor phase, dissociates into TeI₂ and I₂ | [3] |

| Enthalpy of Sublimation | 95.1 kJ/mol (at 420-480 K) | [2] |

The vapor pressure of TeI₄ is a crucial parameter for its delivery into the CVD reactor. The enthalpy of sublimation provides an indication of the energy required to vaporize the solid precursor. The decomposition of TeI₄ into tellurium diiodide (TeI₂) and elemental iodine (I₂) in the gas phase is a key aspect of its chemistry within the CVD reactor, influencing the deposition mechanism.[3]

Applications of TeI₄ in CVD

This compound is a versatile precursor for a range of functional materials. This section details its application in the synthesis of two key classes of materials: topological insulators and phase-change materials.

Topological Insulators: The Case of Bismuth Telluride (Bi₂Te₃)

Topological insulators are materials that are electrically insulating in their interior but conduct electricity on their surface. Bi₂Te₃ is a well-studied topological insulator, and CVD is a promising method for the scalable synthesis of high-quality Bi₂Te₃ thin films.

While various tellurium precursors can be used, TeI₄ offers a pathway to achieving crystalline Bi₂Te₃ films. The overall chemical reaction in the CVD process can be represented as:

2 Bi(precursor) + 3 TeI₄(g) → Bi₂Te₃(s) + 12 I(g) + Bi- and Te-precursor ligands

The specific bismuth precursor can vary, with metal-organic sources being common. The iodine released from the decomposition of TeI₄ can act as a transport agent, potentially influencing the growth rate and crystal quality.

Phase-Change Materials: Germanium-Antimony-Tellurium (Ge-Sb-Te) Alloys

Ge-Sb-Te (GST) alloys are the leading materials for phase-change memory (PCM) applications, which rely on the rapid and reversible transition between amorphous and crystalline states.[4] MOCVD is a key technique for depositing high-quality GST films, especially for advanced memory devices.[5]

While organotellurium precursors are frequently used, TeI₄ can be employed in a multi-source CVD process alongside germanium and antimony precursors. A potential two-step process involves the initial deposition of a Ge-Sb film followed by a tellurization step using TeI₄ vapor. This approach allows for precise control over the stoichiometry of the final GST alloy.

Experimental Protocols for TeI₄-based CVD

This section provides detailed, step-by-step methodologies for the CVD of tellurium-containing thin films using TeI₄. These protocols are intended as a starting point and may require optimization based on the specific CVD system and desired film properties.

General Safety Precautions for Handling this compound

Tellurium compounds can be toxic, and appropriate safety measures must be taken.

-

Handling: Always handle TeI₄ in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Exposure: Avoid inhalation of dust or vapors. In case of accidental exposure, a garlic-like odor on the breath may be a sign of tellurium absorption.[6]

-

Disposal: Dispose of tellurium-containing waste according to institutional and local regulations.

Protocol for CVD of Tellurium Thin Films

This protocol outlines the general steps for depositing elemental tellurium thin films using TeI₄.

Materials:

-

This compound (TeI₄) powder

-

Substrates (e.g., silicon wafers, glass slides)

-

CVD reactor with a furnace and mass flow controllers

-

Inert carrier gas (e.g., Argon, Nitrogen)

Procedure:

-

Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contamination. Dry the substrates with a stream of inert gas.

-

Precursor Loading: Load the TeI₄ powder into a bubbler or a crucible placed in the low-temperature zone of the CVD furnace.

-

System Purge: Place the cleaned substrates in the deposition zone of the CVD reactor. Seal the reactor and purge with an inert carrier gas for at least 30 minutes to remove any residual air and moisture.

-

Deposition:

-

Heat the deposition zone to the desired substrate temperature (e.g., 200-400°C).

-

Heat the TeI₄ precursor to a temperature sufficient to generate an adequate vapor pressure (e.g., 150-250°C).

-

Introduce the inert carrier gas through the TeI₄ precursor to transport its vapor into the reaction chamber.

-

Maintain the desired pressure within the reactor (e.g., 1-10 Torr).

-

The deposition time will depend on the desired film thickness.

-

-

Cooling and Unloading: After the deposition is complete, turn off the precursor heating and allow the system to cool down to room temperature under a continuous flow of inert gas. Once cooled, vent the reactor and carefully remove the coated substrates.

Diagram of a Typical CVD Workflow:

Caption: A generalized workflow for a chemical vapor deposition process.

Characterization of TeI₄-Grown Thin Films

The properties of the deposited thin films must be thoroughly characterized to ensure they meet the desired specifications.

Structural and Morphological Characterization

-

X-ray Diffraction (XRD): Used to determine the crystal structure and orientation of the deposited films. For example, XRD patterns of Bi₂Te₃ films would show characteristic peaks corresponding to its rhombohedral crystal structure.

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, grain size, and thickness of the films.

-

Atomic Force Microscopy (AFM): Used to quantify the surface roughness of the deposited films.

Compositional Analysis

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the films, confirming the presence of tellurium and other constituent elements.

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the film.

Optical and Electrical Characterization

-

Raman Spectroscopy: A non-destructive technique used to probe the vibrational modes of the material, which are sensitive to crystal structure, strain, and defects. Raman spectra of tellurium thin films typically show characteristic peaks corresponding to the A1 and E vibrational modes.[7]

-

UV-Vis-NIR Spectroscopy: Used to determine the optical properties of the films, such as transmittance, absorbance, and optical bandgap.

-

Hall Effect Measurements: To determine the carrier concentration, mobility, and conductivity of the deposited films, which are crucial parameters for electronic applications.

The Role of Iodine in the CVD Process

The decomposition of TeI₄ releases iodine into the gas phase. This iodine can have several effects on the CVD process:

-

Etching: Iodine can act as an etchant, potentially leading to a cleaner and more crystalline film by removing weakly bonded adatoms or amorphous phases.

-

Transport Agent: In some cases, iodine can form volatile intermediates with other elements in the system, acting as a chemical transport agent to facilitate the deposition process.

-

Doping: While less common, the incorporation of iodine into the film as a dopant could occur, potentially influencing its electrical properties. The impact of iodine would need to be carefully investigated for each specific material system.

Conclusion

This compound is a viable and valuable precursor for the chemical vapor deposition of a range of tellurium-containing thin films. Its unique decomposition chemistry, involving the release of iodine, can be both a challenge and an opportunity in controlling the growth and properties of the final material. By carefully controlling the CVD process parameters and understanding the underlying chemical and physical principles, researchers can leverage TeI₄ to fabricate high-quality thin films for advanced electronic and optoelectronic applications. Further research into the precise role of iodine in different material systems will continue to refine and expand the utility of TeI₄ in the field of materials synthesis.

References

Application Notes and Protocols: The Role of Tellurium(IV) Iodide (TeI4) in Thermoelectric Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of TeI4 in High-Performance Thermoelectric Materials

The quest for efficient thermoelectric (TE) materials, capable of converting waste heat into valuable electrical energy, is a cornerstone of modern materials science. Bismuth telluride (Bi2Te3)-based alloys have long been the workhorses for near-room-temperature TE applications. The performance of these materials is dictated by the dimensionless figure of merit, ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. Optimizing these interdependent parameters is the central challenge in developing high-performance thermoelectrics. Doping is a critical strategy to tune the carrier concentration to maximize the power factor (S²σ) while simultaneously introducing point defects to scatter phonons and reduce lattice thermal conductivity.